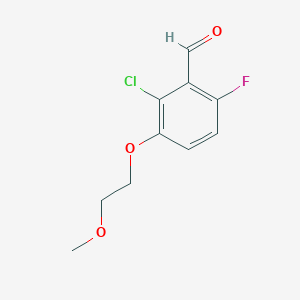
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of chloro, fluoro, and methoxy-ethoxy substituents on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-6-fluoro-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Ethoxylation: The amine is then reacted with ethylene oxide to introduce the methoxy-ethoxy group.
Formylation: Finally, the aldehyde group is introduced via formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid.
Reduction: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzylamine.
Scientific Research Applications
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can enhance its binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenol: Similar structure but lacks the aldehyde and ethoxy groups.
2-Chloro-6-fluoro-3-nitrobenzene: Precursor in the synthesis, contains a nitro group instead of the aldehyde.
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid: Oxidation product of the aldehyde.
Uniqueness
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy-ethoxy) groups on the benzaldehyde ring makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1036383-29-5 |
|---|---|
Molecular Formula |
C10H10ClFO3 |
Molecular Weight |
232.63 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10ClFO3/c1-14-4-5-15-9-3-2-8(12)7(6-13)10(9)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZOQAUNASSOZXMR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=C(C=C1)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
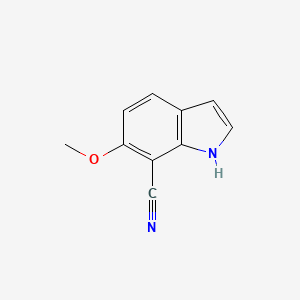
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
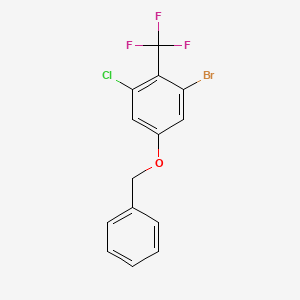

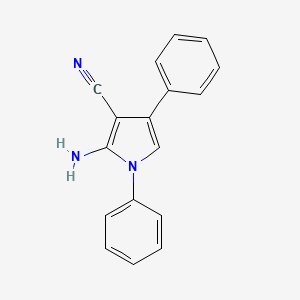
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
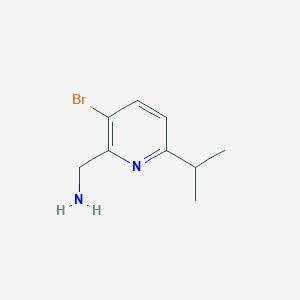
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
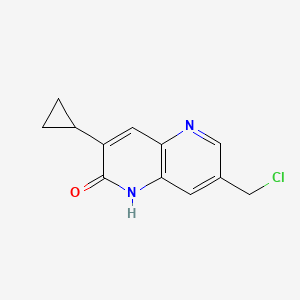
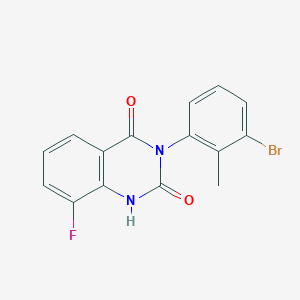
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

